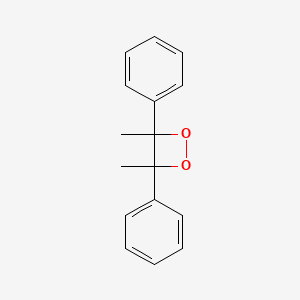

3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane

Description

Overview of Cyclic Peroxides and Their Role in Chemiluminescence

Cyclic peroxides are organic compounds characterized by a ring structure that includes a peroxide (-O-O-) bond. These structures are central to the phenomena of chemiluminescence and bioluminescence, which involve the emission of light from a chemical reaction. nih.govbiosynth.com In fact, nearly all known chemiluminescent systems have the peroxide bond in common. researchgate.net 1,2-dioxetanes and their derivatives, such as 1,2-dioxetanones, are the most common high-energy intermediates involved in these light-emitting transformations. rsc.org

The inherent strain of the four-membered ring and the weakness of the O-O bond make these molecules highly energetic. biosynth.com Upon decomposition, this stored chemical energy is released, and a significant portion is converted into electronic excitation energy in one of the resulting carbonyl products. dtic.mil The subsequent relaxation of this electronically excited molecule to its ground state results in the emission of a photon, observed as chemiluminescence. digitellinc.com

Historical Context of 1,2-Dioxetane (B1211799) Discovery and Investigation

The study of 1,2-dioxetanes as distinct chemical entities began in the 1960s, largely motivated by efforts to understand the mechanisms of bioluminescence, such as that observed in fireflies. nih.govwikipedia.org A landmark achievement occurred in 1969 when Karl Kopecky and C. Mumford reported the first synthesis and isolation of a stable 1,2-dioxetane derivative, 3,3,4-trimethyl-1,2-dioxetane. nih.govresearchgate.netbiosynth.com This compound was observed to decompose upon gentle heating, emitting a faint blue light. researchgate.netwikipedia.org

This discovery spurred further research into the synthesis and properties of these fascinating molecules. dtic.mil A significant advancement was the development of "triggerable" dioxetanes by A. Paul Schaap and his colleagues. researchgate.netnih.gov They synthesized highly stable dioxetanes, such as those containing a spiroadamantane group, which could be chemically triggered to decompose and emit light with high efficiency. nih.govgoogle.com This innovation transformed 1,2-dioxetanes from laboratory curiosities into commercially valuable compounds for sensitive detection methods in various scientific fields. bgsu.edu

Fundamental Basis of Chemiluminescence in 1,2-Dioxetane Systems

The chemiluminescence of 1,2-dioxetanes originates from their thermal decomposition, which cleaves the molecule into two carbonyl fragments (e.g., ketones or aldehydes). acs.org A key feature of this reaction is that one of the carbonyl products is generated in an electronically excited state (either a singlet or a triplet state). researchgate.net The emission of light, or luminescence, occurs when this excited molecule returns to its more stable ground state. digitellinc.com

The mechanism of this decomposition has been extensively studied, with two primary pathways proposed:

Stepwise (Biradical) Mechanism: This is the more widely supported mechanism. researchgate.netdtic.mil It begins with the homolytic cleavage of the weak O-O bond to form a 1,4-biradical intermediate. acs.orgresearchgate.net This is followed by the cleavage of the C-C bond, which yields the two carbonyl products. researchgate.net This stepwise process is supported by the general lack of significant solvent effects on the decomposition rates of simple dioxetanes. bgsu.edu

Concerted Mechanism: This pathway suggests a simultaneous or near-simultaneous breaking of the O-O and C-C bonds. researchgate.net

For many advanced applications, particularly in biological assays, the decomposition is initiated not by heat but by a chemical trigger. This process is often explained by the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. nih.govnih.gov In these systems, a specific chemical or enzymatic reaction removes a protecting group, creating a highly electron-donating substituent (like a phenolate) on the dioxetane. This initiates an intramolecular electron transfer to the peroxide bond, leading to its rapid cleavage and subsequent light emission. nih.govresearchgate.net

Academic Research Trajectory of Diaryl-substituted 1,2-Dioxetanes, including 3,4-Dimethyl-3,4-diphenyl-1,2-Dioxetane

The academic study of substituted 1,2-dioxetanes has revealed that the nature of the substituents on the dioxetane ring profoundly influences their stability, decomposition kinetics, and chemiluminescence efficiency. Diaryl-substituted dioxetanes have been a particular focus of research.

Early studies on simple alkyl- and phenyl-substituted dioxetanes showed they typically decompose with activation energies around 25 ± 3 kcal/mol and produce excited state products in low yields, with the non-emissive triplet states being heavily favored over the emissive singlet states (a typical triplet-to-singlet ratio is about 100:1). bgsu.edu

Research into diaryl-substituted dioxetanes, such as trans-3,4-diphenyl-1,2-dioxetane, provided more detailed mechanistic insights. A study on the thermal decomposition of this compound found an activation energy of 23.0 ± 1.6 kcal/mol. dtic.mil The decomposition yielded benzaldehyde (B42025), with approximately 2% of it being in an excited triplet state. dtic.mil This work also investigated deuterium (B1214612) isotope effects to probe the nature of the transition state, concluding that the results were most consistent with a stepwise biradical decomposition mechanism. dtic.mil The specific properties of this compound are part of this broader investigation into how mixed alkyl and aryl substituents modulate the fundamental chemiluminescent properties of the 1,2-dioxetane core.

The table below summarizes key kinetic and chemiluminescence data for the parent 1,2-dioxetane and several substituted derivatives, illustrating the influence of substituents on their decomposition.

| Compound | Activation Energy (Ea, kcal/mol) | Excited State Yields | Reference(s) |

| 1,2-Dioxetane | 22.7 ± 0.8 | - | acs.org |

| 3,3,4,4-Tetramethyl-1,2-dioxetane (TMD) | ~25 | High Triplet Yield | |

| trans-3,4-Diphenyl-1,2-dioxetane | 23.0 ± 1.6 | ~2% Triplet Benzaldehyde | dtic.mil |

| Adamantylideneadamantane-1,2-dioxetane | 35 | - | bgsu.edu |

Structure

2D Structure

3D Structure

Properties

CAS No. |

67024-59-3 |

|---|---|

Molecular Formula |

C16H16O2 |

Molecular Weight |

240.30 g/mol |

IUPAC Name |

3,4-dimethyl-3,4-diphenyldioxetane |

InChI |

InChI=1S/C16H16O2/c1-15(13-9-5-3-6-10-13)16(2,18-17-15)14-11-7-4-8-12-14/h3-12H,1-2H3 |

InChI Key |

RQZQVZGQVVEOEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C(OO1)(C)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Strategies and Methodological Considerations for 1,2 Dioxetanes

General Synthetic Pathways to 1,2-Dioxetanes

The construction of the 1,2-dioxetane (B1211799) ring is primarily achieved through three main strategies: the [2+2] cycloaddition of singlet oxygen to electron-rich alkenes, various chemical oxidation routes, and the cyclization of β-halohydroperoxide precursors.

The most widely employed method for synthesizing 1,2-dioxetanes is the photosensitized [2+2] cycloaddition of singlet oxygen (¹O₂) to electron-rich olefins. google.comresearchgate.net This reaction is typically carried out by irradiating a solution of the olefin and a photosensitizer (e.g., Methylene Blue, Rose Bengal) with visible light in the presence of oxygen. researchgate.netnih.gov The process involves the sensitizer (B1316253) absorbing a photon, transitioning to an excited singlet state, and then undergoing intersystem crossing to a longer-lived triplet state. This triplet sensitizer can then transfer its energy to ground-state triplet oxygen (³O₂), generating the highly reactive singlet oxygen (¹O₂).

Singlet oxygen then reacts with the carbon-carbon double bond of the olefin in a concerted [π²s + π²s] cycloaddition to form the 1,2-dioxetane ring. nih.govnih.gov This method has proven effective for a wide range of alkenes, including enol ethers, enamines, and certain aromatic-substituted olefins. biosynth.comgoogle.com The reaction is often performed at low temperatures to enhance the stability of the resulting dioxetane. biosynth.com

| Photosensitizer | Typical Wavelength (nm) | Olefin Type | Reference |

| Methylene Blue | ~660 | Electron-rich alkenes | researchgate.netnih.gov |

| Rose Bengal | ~560 | General olefins | nsf.gov |

| Tetraphenylporphyrin (TPP) | ~420 (Soret), 500-650 (Q bands) | General olefins | N/A |

Beyond photooxygenation, 1,2-dioxetanes can be synthesized through chemical oxidation methods, although these are generally less common. One approach involves the reaction of olefins with triphenyl phosphite (B83602) ozonide at low temperatures. This reagent serves as a source of singlet oxygen, allowing for the formation of dioxetanes without the need for light. This can be advantageous for reactions involving light-sensitive compounds. Other oxidation systems, often involving transition metals or specialized peroxy compounds, have been explored but are less general in scope. researchgate.net The direct oxidation of certain electron-rich olefins with ground-state molecular oxygen can also lead to dioxetane formation, sometimes proceeding through radical cation intermediates. researchgate.net

A classic and historically significant route to 1,2-dioxetanes is the base-catalyzed cyclization of β-halohydroperoxides. This method, first reported by Kopecky and Mumford, involves a two-step process. google.comresearchgate.net First, the starting alkene is converted to a β-halohydroperoxide. This is typically achieved by reacting the alkene with a source of electrophilic halogen (like N-bromosuccinimide) in the presence of hydrogen peroxide.

In the second step, the resulting β-halohydroperoxide is treated with a base (e.g., sodium hydroxide, silver oxide). The base deprotonates the hydroperoxy group, forming an intermediate hydroperoxide anion. This anion then undergoes an intramolecular SN2 reaction, displacing the adjacent halide to form the four-membered dioxetane ring. google.com While this method is versatile for many alkyl-substituted dioxetanes, it is not suitable for substrates like enol ethers or enamines where the precursor halohydroperoxides are unstable. google.com

Challenges and Advances in the Synthesis of Substituted 1,2-Dioxetanes, with Emphasis on Diaryl Derivatives

The synthesis of specifically substituted 1,2-dioxetanes, such as 3,4-diaryl derivatives, presents unique challenges related to the steric and electronic properties of the precursor olefins. However, recent advancements in synthetic methodology are helping to overcome these hurdles.

The feasibility of 1,2-dioxetane synthesis via photooxygenation is highly dependent on the steric and electronic nature of the substituents on the parent olefin. researchgate.netresearchgate.net

Steric Effects: Bulky substituents near the double bond can sterically hinder the approach of singlet oxygen, slowing down or preventing the [2+2] cycloaddition. nih.gov In the case of precursors to 3,4-diaryl-1,2-dioxetanes, the phenyl groups themselves introduce significant steric bulk. This can make the formation of the dioxetane more difficult compared to less substituted olefins. Furthermore, steric strain in the final dioxetane product can affect its stability. nih.gov For some highly hindered olefins, competing reactions, such as the "ene" reaction, may become more favorable than dioxetane formation. nih.gov

Electronic Effects: The [2+2] cycloaddition with singlet oxygen is most efficient for electron-rich olefins. Electron-donating groups on the alkene increase the nucleophilicity of the double bond, accelerating the reaction. biosynth.com For diaryl derivatives, substituents on the aromatic rings play a crucial role. Electron-donating groups (e.g., methoxy) on the phenyl rings can enhance the rate of photooxygenation. Conversely, electron-withdrawing groups can deactivate the double bond, making the synthesis less efficient. acs.org The aromatic rings can also influence reaction pathways; certain aromatic-substituted alkenes are known to form six-membered endoperoxides instead of four-membered dioxetanes. google.com

Scaling up photochemical reactions like dioxetane synthesis presents challenges, including issues with light penetration through larger reactor volumes (the Beer-Lambert law), temperature control, and safety concerns associated with peroxides. researchgate.net Continuous flow chemistry has emerged as a powerful tool to address these issues. rsc.orgflinders.edu.au

In a continuous flow setup, reagents are pumped through narrow, transparent tubing that is irradiated by a light source, often high-efficiency LEDs. researchgate.net This configuration offers several advantages:

Improved Light Penetration: The small path length of the tubing ensures uniform irradiation of the reaction mixture, overcoming the limitations of batch reactors. researchgate.net

Enhanced Heat Transfer: The high surface-area-to-volume ratio allows for precise and efficient temperature control, which is critical for managing the stability of sensitive peroxides. wiley-vch.de

Increased Safety: The small reaction volume at any given moment minimizes the risks associated with accumulating potentially explosive intermediates or products. researchgate.net

Scalability: Production can be scaled up by simply running the system for longer periods or by "numbering up" (running multiple reactors in parallel). researchgate.net

Mechanistic Elucidation of 1,2 Dioxetane Decomposition and Chemiluminescence

Overview of Proposed Decomposition Pathways

The decomposition of 1,2-dioxetanes, including 3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane, is generally understood to proceed through pathways that can be broadly categorized as either stepwise or concerted. researchgate.net The prevailing view in the scientific community supports a stepwise biradical mechanism, although concerted pathways have also been considered. researchgate.net A third mechanism, known as Chemically Initiated Electron Exchange Luminescence (CIEEL), becomes relevant for dioxetanes with appropriate substituents that can facilitate electron transfer processes. nih.govresearchgate.net

The thermal decomposition of trans-3,4-diphenyl-1,2-dioxetane, a closely related compound, proceeds with an activation energy of approximately 23 kcal/mol to yield benzaldehyde (B42025), with about 2% of the product being in an excited triplet state. dtic.mil The absence of a significant deuterium (B1214612) isotope effect in the decomposition of this diphenyl derivative strongly supports a stepwise mechanism over a concerted one. dtic.mil

| Compound | Activation Energy (Ea, kcal/mol) | log A | Reference |

|---|---|---|---|

| 3-methyl-3-ethyl-1,2-dioxetane | 24.5 | 13.1 | researchgate.net |

| 3-methyl-3-(1-propyl)-1,2-dioxetane | 24.6 | 13.1 | researchgate.net |

| 3-methyl-3-(1-butyl)-1,2-dioxetane | 24.4 | 13.0 | researchgate.net |

| 3-methyl-3-(2-propyl)-1,2-dioxetane | 25.0 | 13.2 | researchgate.net |

| 3-methyl-3-tert-butyl-1,2-dioxetane | 25.8 | 13.3 | researchgate.net |

| trans-3,4-diphenyl-1,2-dioxetane | 23 | N/A | dtic.mil |

The most widely accepted pathway for the thermal decomposition of 1,2-dioxetanes is the stepwise biradical mechanism. researchgate.net This mechanism involves two distinct steps: the initial homolytic cleavage of the weak oxygen-oxygen (O-O) bond, followed by the scission of the carbon-carbon (C-C) bond. researchgate.netresearchgate.net This two-step process is supported by a significant body of experimental and theoretical evidence. dtic.mil

The general mechanism can be outlined as follows:

O-O Bond Homolysis: The process begins with the breaking of the peroxide bond, leading to the formation of a 1,4-biradical intermediate. researchgate.netresearchgate.net

C-C Bond Cleavage: The resulting biradical intermediate then undergoes cleavage of the C-C bond, yielding two carbonyl fragments. researchgate.netresearchgate.net

Upon the initial O-O bond cleavage, a biradical intermediate is formed. researchgate.netresearchgate.net This intermediate exists in a region where multiple singlet and triplet electronic states are close in energy, often referred to as an "entropic trap". researchgate.netresearchgate.netnih.gov For trans-3,4-dimethyl-1,2-dioxetane, it has been shown that in this biradical region, the four lowest singlet states and four lowest triplet states are nearly degenerate. researchgate.netnih.gov

The lifetime and subsequent reactivity of this biradical are crucial in determining the efficiency of chemiluminescence. The molecule can be temporarily trapped in this biradical state, and this "entropic trapping" can postpone the final decomposition. researchgate.net The specific geometry of the biradical is critical for its eventual dissociation into the final carbonyl products. researchgate.net

A key aspect of the biradical mechanism is the partitioning of the intermediate into different spin states, which ultimately dictates the ratio of singlet (fluorescence) to triplet (phosphorescence) excited products. The decomposition of 1,2-dioxetanes generally favors the formation of triplet excited states.

During the decomposition process, non-adiabatic transitions between different potential energy surfaces can occur. nih.gov The molecule, initially in its ground electronic state, can transition to an excited state potential energy surface in the biradical region. The efficiency of these transitions is influenced by spin-orbit coupling. researchgate.net The higher yield of triplet excited states is often explained by the lower activation energy required for C-C bond cleavage on the triplet potential energy surface compared to the singlet surface. nih.gov

For trans-3,4-dimethyl-1,2-dioxetane, ab initio nonadiabatic molecular dynamics simulations have been performed to estimate the quantum yields of singlet and triplet chemiexcitation. nih.gov The simulated triplet chemiexcitation quantum yield (ΦT1 = 0.266 ± 0.096) was found to be in good agreement with the experimental value (0.20 ± 0.04). nih.gov

| Compound | Triplet Yield (ΦT) | Singlet Yield (ΦS) | ΦT/ΦS Ratio | Reference |

|---|---|---|---|---|

| 3-methyl-3-(o-tolyl)-1,2-dioxetane | 0.03 | ~0.00015 | ~200 | researchgate.net |

| 3-methyl-4-(o-bromophenyl)-1,2-dioxetane | 0.02 | ~0.0001 | ~200 | researchgate.net |

| 3-methyl-3-(3-pentyl)-1,2-dioxetane | 0.02 | ≤ 0.0005 | ≥ 40 | researchgate.net |

| 3-methyl-3-(2,2-dimethyl-1-propyl)-1,2-dioxetane | 0.02 | ≤ 0.0004 | ≥ 50 | researchgate.net |

While the stepwise biradical mechanism is widely favored, concerted pathways have also been proposed. researchgate.net A fully concerted mechanism would involve the simultaneous cleavage of both the O-O and C-C bonds through a single transition state. researchgate.net Another possibility is a "merged" or asynchronous concerted mechanism, where the O-O bond is significantly stretched in the transition state, but the C-C bond has not yet fully cleaved. researchgate.net

However, theoretical calculations for many 1,2-dioxetanes suggest that the decomposition is not a fully concerted process. researchgate.net For instance, studies on 1,2-dioxetanedione indicate a concerted but not simultaneous bond-breaking process. researchgate.net The lack of a significant secondary deuterium isotope effect in the thermolysis of trans-3,4-diphenyl-1,2-dioxetane also argues against a concerted mechanism where the C-H bond hybridization changes significantly in the rate-determining step. dtic.mil

The Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism is a distinct pathway that is particularly relevant for 1,2-dioxetanes bearing an electron-rich substituent. nih.govresearchgate.net This mechanism involves an intramolecular electron transfer that initiates the decomposition of the dioxetane ring. nih.govnsf.gov

The general steps of the CIEEL mechanism are as follows:

Activation: An external trigger, such as an enzymatic or chemical reaction, removes a protecting group from a substituent on the dioxetane, generating a species with a low oxidation potential (e.g., a phenolate). nih.gov

Intramolecular Electron Transfer: An electron is transferred from the electron-rich substituent to the antibonding orbital of the peroxide (O-O) bond. This transfer weakens the O-O bond, facilitating its cleavage. nih.gov

Fragmentation and Back Electron Transfer: The molecule fragments, and a subsequent back electron transfer from the dioxetane radical anion to the substituent radical cation generates the excited state of the emitter. nih.gov

This mechanism is particularly efficient for generating singlet excited states and is the basis for many applications of 1,2-dioxetanes in bioassays and imaging. nih.govresearchgate.net

The core of the CIEEL mechanism is the electron transfer process. The efficiency of this process is dependent on the oxidation potential of the electron-donating group and the electron affinity of the peroxide bond. rsc.org The subsequent light emission can be considered a form of charge transfer-induced luminescence (CTIL), where the recombination of the separated charges leads to the formation of an electronically excited state. rsc.org The solvent can play a significant role in the efficiency of the CIEEL process, with solvent viscosity affecting the rates of electron transfer and cage escape of the intermediate radical ions. nih.gov

Chemically Initiated Electron Exchange Luminescence (CIEEL) Mechanism

Role of Phenolate (B1203915) Activation and Substituent Effects

The decomposition of certain 1,2-dioxetanes can be dramatically accelerated through a process known as chemically initiated electron exchange luminescence (CIEEL). This mechanism is particularly relevant for dioxetanes bearing an aryl substituent with a protected hydroxyl group. Activation occurs upon deprotection, which generates a phenolate anion. This powerful electron-donating group can then initiate an intramolecular electron transfer to the electron-accepting peroxide (O-O) bond of the dioxetane ring.

Substituents on the phenyl ring play a crucial role in modulating the efficiency of the CIEEL process. Electron-withdrawing groups (EWGs) positioned on the aromatic ring, particularly ortho to the hydroxyl group, can have a profound impact. These groups lower the pKa of the phenol, facilitating the formation of the activating phenolate anion under milder conditions, such as physiological pH. nih.gov Furthermore, EWGs can prevent water-mediated quenching of the excited state intermediate, leading to a significant amplification of the light emission intensity. nih.gov For instance, studies on adamantyl-stabilized phenoxy-1,2-dioxetanes have shown that incorporating an ortho-acrylate substituent can increase the chemiluminescence quantum yield by up to 3000-fold in aqueous environments compared to the unsubstituted counterparts. nih.gov

While specific kinetic data for the phenolate-activated decomposition of this compound is not extensively documented in the literature, the principles derived from structurally similar compounds, such as spiro-adamantane phenoxy-dioxetanes, provide a strong framework for understanding its behavior. The rate of decomposition and the resulting chemiluminescence intensity are directly linked to the stability of the transient diradical anion and the efficiency of the intramolecular electron transfer, both of which are heavily influenced by the electronic nature of the substituents on the phenyl rings. For example, the introduction of a phenyl group has been shown to have a dramatic radical-stabilizing effect. dtic.mil

| Ortho-Substituent | Relative Quantum Yield (ΦCL) | Emission Half-Life (T1/2) | Reference Compound |

|---|---|---|---|

| -H | 1 | Long | Unsubstituted Phenoxy-Dioxetane |

| -Acrylate | ~3000 | 85 s | Acrylate-Substituted Dioxetane |

| -Cl | High | Short | Chloro-Substituted Dioxetane |

| -F | Moderate | Moderate | Fluoro-Substituted Dioxetane |

Investigation of Excited State Formation and Emission Pathways

The decomposition of a 1,2-dioxetane (B1211799) molecule results in two carbonyl fragments. The energy released from the cleavage of the strained four-membered ring is sufficient to produce one of these fragments in an electronically excited state, either a singlet (S₁) or a triplet (T₁) state. The pathways leading to the formation of these excited states are complex and are influenced by the molecular geometry and electronic structure of the dioxetane.

Entropic Trap Phenomenon and Its Impact on Chemiexcitation Efficiency

Computational and experimental studies have revealed that the decomposition of 1,2-dioxetanes does not proceed via a simple, single-step concerted mechanism. Instead, the process is best described as a stepwise biradical mechanism. The initial step is the homolytic cleavage of the weak O-O bond, which leads to the formation of a 1,4-dioxy biradical intermediate. acs.org

Following the O-O bond cleavage, the molecule enters a region on the potential energy surface known as an "entropic trap". nih.govarxiv.org This is a relatively flat area where the biradical intermediate can exist for a finite period before the subsequent C-C bond cleavage occurs. arxiv.orgresearchgate.net In this region, the potential energy surfaces of the ground state (S₀), the first excited singlet state (S₁), and the first excited triplet state (T₁) are very close in energy. arxiv.org

The existence of this entropic trap is critical for chemiexcitation efficiency. nih.gov It postpones the highly exothermic decomposition to ground-state products, increasing the lifetime of the biradical intermediate. arxiv.orgresearchgate.net This extended lifetime allows for the possibility of intersystem crossing (ISC) from the initial singlet biradical to the triplet manifold. The efficiency of this "trapping" is directly related to the number of degrees of freedom in the molecule. acs.org Therefore, the presence of substituents, such as the methyl and phenyl groups in this compound, increases the number of vibrational and rotational modes, which in turn enhances the entropic trap effect. acs.org This leads to a longer lifetime for the biradical intermediate and consequently increases the probability of forming excited triplet states, which are often the dominant excited species in thermal dioxetane decomposition. acs.orgarxiv.org

Factors Influencing Singlet and Triplet Quantum Yields

The chemiexcitation quantum yield (Φ) is a measure of the efficiency of an excited state formation per molecule of reactant. It is typically separated into the singlet quantum yield (ΦS) and the triplet quantum yield (ΦT). The thermal decomposition of simple 1,2-dioxetanes generally favors the formation of triplet excited states over singlet excited states, often by a large margin. researchgate.net

Several factors influence the relative yields of singlet and triplet states:

Substitution Pattern: The number and nature of substituents on the dioxetane ring are paramount. Increased substitution, particularly with bulky groups, enhances the entropic trap effect, which generally leads to an increase in both triplet and singlet excitation yields. acs.orgresearchgate.net Theoretical studies on trans-3,4-dimethyl-1,2-dioxetane have shown that a longer dissociation time, facilitated by the entropic trap, correlates with a higher quantum yield. uchicago.edu

Electronic Effects: While the CIEEL mechanism, driven by strong electron-donating groups like phenolate, can dramatically enhance the singlet quantum yield, the thermal decomposition of dioxetanes without such activators follows a different path. For simple alkyl and aryl-substituted dioxetanes, the decomposition proceeds through the biradical mechanism where spin-orbit coupling in the entropic trap region facilitates intersystem crossing to the triplet state surface. researchgate.net

Steric Effects: Increased steric hindrance between substituents can raise the activation energy for decomposition. This can influence the dynamics on the potential energy surface, although its effect on the ΦS/ΦT ratio is complex and intertwined with the entropic trap phenomenon. researchgate.net

| Dioxetane Derivative | Singlet Quantum Yield (ΦS) | Triplet Quantum Yield (ΦT) | ΦT / ΦS Ratio |

|---|---|---|---|

| Tetramethyl-1,2-dioxetane | 0.003 | 0.30 | 100 |

| trans-3,4-Dimethyl-1,2-dioxetane | 0.001 | 0.20 | 200 |

| 3,3-Dimethyl-1,2-dioxetane | 0.002 | 0.15 | 75 |

| 3-Methyl-3-tert-butyl-1,2-dioxetane | <0.001 | 0.12 | >120 |

This table provides representative data for alkyl-substituted 1,2-dioxetanes to illustrate the general observation that triplet excited states are preferentially formed in the thermal decomposition of simple dioxetanes. Specific, directly comparable experimental data for this compound is not available in the cited literature.

Advanced Computational and Theoretical Studies on 1,2 Dioxetane Chemistry

Quantum Chemical Methodologies for Dioxetane Systems

The accurate theoretical description of the 1,2-dioxetane (B1211799) decomposition is challenging due to the multireference character of the electronic wavefunction, especially around the transition state and biradical intermediates. Several high-level quantum chemical methodologies have been employed to tackle this complexity.

Density Functional Theory (DFT) has been utilized to investigate the mechanism of chemiluminescent decomposition of various dioxetane derivatives. For instance, studies on adamantylideneadamantane-1,2-dioxetane have employed methods like B3LYP/6-31G* to optimize the geometries of the ground and transition states in the closed-shell singlet state. DFT calculations can provide insights into the structural parameters and energetics of the decomposition pathway. However, standard closed-shell DFT methods may not always be adequate for describing the biradical nature of the intermediates and the involvement of excited states. nih.gov For some systems, time-dependent DFT (TD-DFT) has been used to study chemiexcitation profiles. nih.gov The choice of functional is critical, and long-range corrected functionals like LC-wPBE have been used for studying the decomposition of complex dioxetanes. biogecko.co.nz

Multiconfigurational methods are essential for accurately describing the electronic structure of dioxetanes during their decomposition. The Complete Active Space Self-Consistent Field (CASSCF) method, followed by second-order perturbation theory (CASPT2) for dynamic electron correlation, is a widely used and reliable approach. diva-portal.org These methods can handle the near-degeneracy of electronic states that occurs as the O-O bond breaks and a biradical intermediate is formed. diva-portal.org

Studies on the parent 1,2-dioxetane and its methylated analogs have successfully used CASSCF and CASPT2 to calculate reaction barriers in agreement with experimental values and to support the biradical mechanism. diva-portal.org For the thermolysis of trans-3,4-dimethyl-1,2-dioxetane, the state-averaged CASSCF (SA-CASSCF) method has been employed, often with an active space comprising the σ and σ* orbitals of the four-membered ring and the oxygen lone-pair orbitals. uchicago.eduresearchgate.net

Table 1: Comparison of Computational Methods for Dioxetane Systems

| Methodology | Strengths | Limitations | Typical Application in Dioxetane Studies |

|---|---|---|---|

| DFT/TD-DFT | Computationally less expensive, good for ground-state geometries and energies of larger systems. | Standard functionals may fail to describe multireference character and excited states accurately. nih.gov | Initial geometry optimizations, study of substituent effects in large dioxetane derivatives. biogecko.co.nz |

| CASSCF | Provides a good qualitative description of multireference wavefunctions and potential energy surfaces. diva-portal.org | Lacks dynamic electron correlation, leading to quantitative inaccuracies in energies. core.ac.uk | Geometry optimization of transition states and intermediates, locating conical intersections. core.ac.uk |

| CASPT2 | Includes dynamic electron correlation on top of a CASSCF reference, providing accurate energies and barriers. diva-portal.org | Computationally demanding, limiting its application to smaller systems or requiring careful selection of active space. | Calculation of activation energies and reaction enthalpies, mapping potential energy surfaces. diva-portal.orgcore.ac.uk |

To understand the dynamic aspects of the dioxetane decomposition and the branching between ground and excited state products, nonadiabatic molecular dynamics simulations are crucial. The trajectory surface hopping (TSH) method is a popular tool for such simulations. uchicago.eduresearchgate.net These simulations propagate classical trajectories on quantum mechanically calculated potential energy surfaces and allow for "hops" between different electronic states, mimicking nonadiabatic transitions. uchicago.eduresearchgate.net

For trans-3,4-dimethyl-1,2-dioxetane, on-the-fly TSH simulations at the SA-CASSCF level have been performed to estimate the quantum yields of chemiexcitation. researchgate.net These simulations have confirmed the stepwise dissociation of the O-O and C-C bonds and the existence of a biradical entropic trap that is crucial for chemiexcitation. researchgate.net

Analysis of Potential Energy Surfaces (PES) and Reaction Coordinates

The thermolysis of 1,2-dioxetanes is governed by the topology of its potential energy surfaces (PESs). Computational studies aim to map out these surfaces to understand the reaction mechanism in detail.

The decomposition of 1,2-dioxetanes is generally understood to proceed via a two-step mechanism. The first step is the cleavage of the weak O-O bond, leading to the formation of a 1,4-dioxy biradical intermediate through a first transition state (TSO-O). uchicago.educore.ac.uk This biradical intermediate resides in a region of the PES often referred to as an "entropic trap". researchgate.net From this intermediate, the molecule proceeds to cleave the C-C bond via a second transition state (TSC-C), leading to the final carbonyl products. uchicago.educore.ac.uk

Computational methods are used to locate and characterize the geometries and energies of these stationary points on the PES. For instance, in the study of trans-3,4-dimethyl-1,2-dioxetane, the structures of the O-O and C-C transition states have been optimized using the SA-CASSCF method. core.ac.uk

A key outcome of theoretical studies is the calculation of the activation energy (Ea) or activation enthalpy (ΔH‡) for the rate-determining step, which is typically the initial O-O bond cleavage. For the parent 1,2-dioxetane, high-level methods like CASPT2 have yielded activation barriers in good agreement with experimental values. diva-portal.org

For substituted dioxetanes, such as adamantylideneadamantane-1,2-dioxetane, DFT calculations have been used to estimate the potential barrier for the formation of the first transition state, although these may sometimes be lower than experimental values. In the case of xanthylideneadamantane-1,2-dioxetane, the calculated potential barrier for the initial step was found to be 30.5 kcal/mol. biogecko.co.nz The energy difference between the triplet biradical intermediate and the ground state is also a quantity of interest, with values reported to be around 20 to 25 kcal/mol higher for dioxetanes with bulky adamantyl groups compared to simpler ones. biogecko.co.nz

Table 2: Calculated Activation and Reaction Energies for Selected Dioxetane Derivatives

| Compound | Computational Method | Calculated Parameter | Value (kcal/mol) | Reference |

|---|---|---|---|---|

| Adamantylideneadamantane-1,2-dioxetane | B3LYP/6-31G | Activation Barrier (1TS1 formation) | 28.2 | |

| Adamantylideneadamantane-1,2-dioxetane | UB3LYP/6-31G | Relative Energy of Triplet Biradical (3BR) | 28.9 | |

| Xanthylideneadamantane-1,2-dioxetane | LC-wPBE/6-31+G | Activation Barrier (1TS1 formation) | 30.5 | biogecko.co.nz |

| Xanthylideneadamantane-1,2-dioxetane | LC-wPBE/6-31+G | Relative Energy of Triplet Biradical (3BR) | 25.5 | biogecko.co.nz |

Note: The data presented is for illustrative purposes based on available literature for related compounds, as specific computational studies on 3,4-Dimethyl-3,4-diphenyl-1,2-dioxetane were not found.

Theoretical Prediction of Chemiluminescence Efficiencies and Product Distributions

Computational chemistry has emerged as a powerful tool for elucidating the complex mechanisms of 1,2-dioxetane decomposition and predicting their chemiluminescence properties. Through high-level theoretical calculations, researchers can model the potential energy surfaces of these high-energy molecules, identify transition states, and predict the quantum yields of excited state products, which are crucial for understanding and designing efficient chemiluminescent systems.

The thermal decomposition of 1,2-dioxetanes is a fascinating process that involves a non-adiabatic transition from the ground state potential energy surface to an excited state surface, leading to the formation of electronically excited carbonyl products. acs.orguchicago.eduresearchgate.net The efficiency of this process, quantified by the chemiluminescence quantum yield (ΦCL), is a key parameter of interest. Theoretical studies, often employing multiconfigurational methods such as the complete active space self-consistent field (CASSCF) and its second-order perturbation theory correction (CASPT2), have been instrumental in unraveling the mechanistic details. acs.orgresearchgate.net

One of the key findings from these theoretical investigations is the "entropic trapping" phenomenon, which plays a significant role in the chemiluminescence mechanism. acs.orgresearchgate.net As the O-O bond of the dioxetane ring elongates, the system reaches a biradical region where the potential energy surfaces of the ground state and several excited states become nearly degenerate. This region acts as an "entropic trap," where the system can efficiently transition between different electronic states. researchgate.net

For instance, trajectory surface hopping simulations on trans-3,4-dimethyl-1,2-dioxetane have provided valuable insights into the dynamics of its thermolysis. uchicago.eduresearchgate.net These simulations have successfully calculated the triplet quantum yield, which is in good agreement with experimental values. uchicago.eduresearchgate.net The calculations reveal that the dissociation process is complex, with the lifetime of the dioxetane molecule in the excited state influencing the quantum yield. uchicago.edu Longer dissociation times are correlated with higher quantum yields, a finding that helps to explain the experimentally observed methylation effect on chemiluminescence efficiency. uchicago.edu

The primary products of the decomposition of 3,4-disubstituted-1,2-dioxetanes are two molecules of the corresponding carbonyl compound. For this compound, the expected major product is acetophenone (B1666503). The distribution between the ground state and the electronically excited singlet (S₁) and triplet (T₁) states of acetophenone is a key focus of theoretical predictions.

While specific theoretical predictions for the chemiluminescence efficiencies of this compound are not extensively documented in the literature, studies on analogous dioxetanes provide a framework for understanding its likely behavior. The presence of both methyl and phenyl substituents is expected to influence the stability of the biradical intermediate and the energies of the excited states, thereby affecting the quantum yields.

Table 1: Theoretical Predictions for a Related Dioxetane

| Compound | Computational Method | Predicted Parameter | Predicted Value |

| trans-3,4-Dimethyl-1,2-dioxetane | Trajectory Surface Hopping | Triplet Quantum Yield (ΦT) | ~0.2 uchicago.eduresearchgate.net |

Computational Insights into Solvent and Substituent Effects on Dioxetane Reactivity

The reactivity of 1,2-dioxetanes, including their thermal stability and chemiluminescence properties, is significantly influenced by the surrounding solvent environment and the nature of the substituents on the dioxetane ring. Computational studies have provided profound insights into these effects, guiding the rational design of dioxetane-based chemiluminescent probes and materials.

Solvent Effects

Solvents can modulate the decomposition rates of 1,2-dioxetanes by differentially stabilizing the ground state and the transition state of the reaction. acs.org Computational approaches, such as the use of polarizable continuum models (PCM), allow for the investigation of these solvent effects by simulating the bulk solvent as a continuous medium with a specific dielectric constant. diva-portal.orgmdpi.com

For the decomposition of 1,2-dioxetanes, the transition state is generally more polar than the ground state. Therefore, polar solvents are expected to lower the activation energy of the decomposition, leading to an increase in the reaction rate. acs.org Computational studies on various dioxetane derivatives have confirmed this trend, showing a correlation between the solvent polarity and the calculated activation barriers. These studies enable the prediction of reaction kinetics in different media, which is crucial for applications where the solvent environment can vary.

Substituent Effects

The introduction of different substituents onto the 1,2-dioxetane ring can have a dramatic impact on its stability, decomposition kinetics, and chemiluminescence quantum yields. acs.orgbgsu.edu Computational studies have been instrumental in understanding the electronic and steric effects of various substituents. acs.orgbgsu.edu

Electron-donating groups are generally found to destabilize the dioxetane ring, leading to lower activation energies for decomposition. bgsu.edu Conversely, electron-withdrawing groups tend to increase the stability of the dioxetane. Theoretical calculations, such as Density Functional Theory (DFT), can quantify these effects by calculating the activation energies for a series of substituted dioxetanes.

Furthermore, substituents play a crucial role in tuning the chemiluminescence properties. For instance, the presence of easily oxidizable aromatic groups can lead to an intramolecular charge-transfer mechanism, which can significantly enhance the yield of singlet excited states, resulting in brighter chemiluminescence. bgsu.edu Computational modeling can predict the excited-state energies and the efficiency of these charge-transfer processes, aiding in the design of highly efficient chemiluminescent molecules. pnnl.gov

Table 2: Illustrative Computational Data on Substituent Effects on a Generic Dioxetane System

| Substituent | Computational Method | Calculated Parameter | Relative Value |

| -H | CASPT2//CASSCF | Activation Energy | High acs.org |

| -CH₃ | CASPT2//CASSCF | Activation Energy | Lower acs.org |

| -Aryl | DFT | Singlet Quantum Yield | Potentially High bgsu.edu |

These computational insights are invaluable for the rational design of novel 1,2-dioxetanes with tailored properties for specific applications, ranging from bioimaging to environmental sensing.

Kinetic and Mechanistic Parameters of 1,2 Dioxetane Decomposition

Kinetic Studies of Thermal Decomposition

Kinetic investigations into the thermal decomposition of 1,2-dioxetanes are fundamental to determining their stability. Due to the scarcity of specific data for 3,4-dimethyl-3,4-diphenyl-1,2-dioxetane, the structurally similar compound 3-methyl-3-phenyl-1,2-dioxetane (B14688625) is used as a proxy for this analysis.

The rate constant (k) is a measure of the reaction speed, while the half-life (t½) is the time required for half of the reactant concentration to decompose. For a first-order reaction like dioxetane decomposition, the half-life is constant and independent of the initial concentration. savitapall.comlibretexts.org It is calculated from the rate constant using the formula: t½ = 0.693 / k. savitapall.comderangedphysiology.com

Kinetic data for 3-methyl-3-phenyl-1,2-dioxetane in methanol (B129727) treated with ethylenediaminetetraacetic acid (EDTA) to remove catalytic metal ions shows a rate constant of 1.25 x 10⁻⁴ s⁻¹ at 60 °C.

Interactive Table 1: Kinetic Parameters of 3-Methyl-3-Phenyl-1,2-dioxetane Decomposition at 60 °C

| Parameter | Value | Unit |

|---|---|---|

| Temperature | 60 | °C |

| Rate Constant (k) | 1.25 x 10⁻⁴ | s⁻¹ |

| Half-Life (t½) | 5544 | s |

Note: Half-life calculated from the rate constant.

Activation parameters provide insight into the energy barrier and the molecular order of the transition state. The activation energy (Ea or ΔH‡) is the minimum energy required for the reaction to occur, while the activation entropy (ΔS‡) reflects the change in randomness at the transition state. For 3-methyl-3-phenyl-1,2-dioxetane in treated methanol, the activation enthalpy (ΔH‡) is 25.7 kcal/mol and the activation entropy (ΔS‡) is +1.0 cal/(mol·K). A small, positive activation entropy is consistent with a mechanism where the O-O bond is stretched in the rate-determining step, leading to a slightly more disordered transition state. This supports a stepwise decomposition mechanism involving a biradical intermediate.

Influence of Substituents on Decomposition Kinetics, with Reference to Phenyl and Methyl Groups

Substituents on the dioxetane ring significantly influence thermal stability. Phenyl groups, with their ability to stabilize radical character through resonance, and methyl groups, which provide steric bulk and weak electron-donating effects, modulate the activation parameters. Comparing dioxetanes with different combinations of these groups illustrates their impact.

trans-3,4-Diphenyl-1,2-dioxetane : The presence of two phenyl groups allows for significant stabilization of the biradical intermediate. This compound exhibits an activation energy of approximately 23 kcal/mol. dtic.mil

3-Methyl-3-phenyl-1,2-dioxetane : With one of each substituent, this compound has an activation enthalpy of 25.7 kcal/mol.

3,3-Diphenyl-1,2-dioxetane : Placing two phenyl groups on the same carbon results in an activation enthalpy of 25.0 kcal/mol.

trans-3,4-Dimethyl-1,2-dioxetane : Lacking phenyl stabilization, methyl-substituted dioxetanes are generally more stable. The decomposition of this compound is a complex process, with theoretical studies focusing on dissociation times and quantum yields rather than simple activation energies. semanticscholar.org

The data suggests that phenyl substitution tends to lower the activation energy compared to alkyl substitution, thereby decreasing the thermal stability of the dioxetane. The slightly higher activation enthalpy for 3-methyl-3-phenyl-1,2-dioxetane compared to its diphenyl counterparts indicates that replacing a phenyl group with a methyl group enhances stability.

Interactive Table 2: Comparative Activation Parameters for Substituted 1,2-Dioxetanes

| Compound | Activation Enthalpy (ΔH‡ or Ea) (kcal/mol) | Activation Entropy (ΔS‡) (cal/mol·K) | Solvent |

|---|---|---|---|

| trans-3,4-Diphenyl-1,2-dioxetane | ~23 | Not specified | Not specified |

| 3,3-Diphenyl-1,2-dioxetane | 25.0 | -1.0 | Methanol (EDTA) |

Solvent Environment Effects on Reaction Rates and Chemiluminescence Quantum Yields

The solvent plays a crucial role in the decomposition of 1,2-dioxetanes, affecting both the reaction rate and the efficiency of light production (chemiluminescence quantum yield, ΦCL).

The choice between aqueous and organic media can lead to dramatic differences in decomposition kinetics and light output.

Reaction Rates : In polar organic solvents like methanol, the decomposition rates of some dioxetanes are anomalously high. This acceleration is often attributed to trace amounts of transition metal ions, which are more soluble and catalytically active in polar media. When these metal ions are sequestered by a chelating agent like EDTA, the decomposition rates decrease, and the activation parameters become similar to those observed in aprotic organic solvents.

Chemiluminescence Quantum Yields : Historically, many dioxetanes exhibited low chemiluminescence quantum yields in aqueous environments. However, recent molecular engineering has led to the development of new dioxetanes that are strong emitters in aqueous media. For instance, modifying the phenyl group on a dioxetane with an electron-withdrawing group, such as methyl acrylate, can lead to a remarkable increase in chemiluminescence intensity—up to 3000 times greater than the parent compound in aqueous solutions without the need for enhancers. nih.gov This breakthrough is crucial for biological applications where aqueous environments are standard.

Structure Reactivity Relationships in 1,2 Dioxetanes: Focus on Substituent Effects

General Principles of Substituent Influence on Dioxetane Stability and Chemiluminescence

The substituents on the 1,2-dioxetane (B1211799) ring exert control over the molecule's reactivity through a combination of steric and electronic effects. These effects modulate the activation energy required for decomposition and influence the partitioning between pathways leading to ground-state products and those yielding light-emitting excited states.

Steric Hindrance and Stabilization Effects (e.g., Adamantyl, Spiro-substituents)

Steric bulk is a critical factor in the stability of 1,2-dioxetanes. Large, sterically demanding groups can significantly enhance the thermal stability of the dioxetane ring. The most prominent example is the spiro-adamantyl group, which is widely used to create highly stable dioxetane derivatives that can be isolated and stored. unibo.it This stabilization arises from the rigid and bulky nature of the adamantyl cage, which sterically shields the strained peroxide ring from intermolecular reactions and raises the activation energy for unimolecular decomposition. rsc.org

However, the relationship between steric effects and reactivity is nuanced. While large groups like adamantyl confer stability, introducing ring strain via smaller spiro-fused cycloalkyl groups can accelerate the chemiexcitation rate. For instance, replacing a spiro-adamantyl group with a spiro-cyclobutyl group can significantly increase the rate of light emission, although this often comes at the cost of reduced chemical stability. acs.org This demonstrates a crucial trade-off between stability and the kinetics of chemiluminescence, which can be tuned by selecting appropriate spiro-substituents. Other sterically demanding groups, such as fenchyl and diisopropyl substituents, have also been employed to enhance thermal stability. researchgate.net

| Substituent | Primary Effect | Impact on Stability | Impact on Chemiluminescence Rate |

|---|---|---|---|

| Adamantyl | High steric hindrance | Increases | Baseline |

| Cyclobutyl | High ring strain | Decreases | Accelerates |

| Fenchyl | Steric hindrance | Increases (similar to adamantyl) | Similar to adamantyl |

| Dimethyl | Low steric hindrance | Decreases | Accelerates (relative to adamantyl) |

Electronic Effects: Donor-Acceptor Interactions and Charge Transfer

The electronic properties of substituents play a pivotal role in modulating the chemiluminescence efficiency of 1,2-dioxetanes, often through a mechanism known as Chemically Initiated Electron Exchange Luminescence (CIEEL). nih.gov In this process, an electron-donating group, which can be part of the dioxetane molecule itself (intramolecular) or a separate activator (intermolecular), transfers an electron to the antibonding σ* orbital of the peroxide O-O bond. This transfer weakens the O-O bond, facilitating its cleavage and initiating the decomposition cascade that leads to an excited state product.

The presence of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can dramatically alter the quantum yield and even the color of the emitted light. For example, in phenoxy-substituted dioxetanes, attaching an EWG to the phenyl ring can lead to a significant increase in light emission intensity. unibo.it Conversely, attaching a group with a low oxidation potential (an effective electron donor) can also induce decomposition via an intramolecular charge-transfer process. nih.govacs.org Experimental studies on dioxetanes with substituted phenyl groups have shown that the rate of decomposition correlates with Hammett substituent parameters, confirming the formation of charge separation in the rate-limiting step. nih.gov This highlights the importance of donor-acceptor interactions in controlling the chemiexcitation pathway.

Specific Analysis for 3,4-Dimethyl-3,4-diphenyl-1,2-Dioxetane and Related Diaryl Systems

In this compound, the interplay of both alkyl and aryl substituents provides a unique case for studying structure-reactivity relationships. The phenyl and methyl groups each contribute distinct steric and electronic effects that govern the molecule's decomposition behavior.

Regiospecificity of Excited State Generation in Asymmetrically Substituted Dioxetanes (e.g., trans-3,4-Diphenyl-1,2-dioxetane)

In symmetrically substituted dioxetanes like trans-3,4-diphenyl-1,2-dioxetane, the decomposition yields two identical carbonyl products (benzaldehyde). The thermal decomposition of this compound proceeds with an activation energy of approximately 23.6 kcal/mol, producing about 10% of the benzaldehyde (B42025) product in an excited triplet state. acs.orgdtic.mil Studies using deuterium (B1214612) substitution on the ring methine protons found no significant secondary isotope effect on the rate of decomposition, which has been interpreted as evidence for a stepwise, biradical decomposition mechanism rather than a fully concerted one. acs.org

When the dioxetane is asymmetrically substituted with different aryl groups, the question of regioselectivity arises: which of the two non-identical carbonyl fragments is preferentially formed in the excited state? The partitioning between the two possible excited carbonyls is dictated by the electronic properties of the substituents on the aryl rings. The substituent that can better stabilize the developing charge or radical character during the transition state for C-C bond cleavage will influence which carbonyl fragment receives the excitation energy. This allows for the rational design of dioxetanes where the excitation energy is channeled specifically to one of the potential emitters.

Methyl Group Contributions to Chemiexcitation Yields and Dissociation Times (e.g., trans-3,4-Dimethyl-1,2-dioxetane)

The substitution of hydrogen atoms with methyl groups on the dioxetane ring has a profound and well-documented effect on increasing the chemiexcitation quantum yield. For example, the thermal decomposition of trans-3,4-dimethyl-1,2-dioxetane (TDMD) is a benchmark system for studying this phenomenon. uchicago.edu Experimental and computational studies show that methylation significantly increases the dissociation time of the dioxetane. nih.govresearchgate.net

| Parameter | Value | Method |

|---|---|---|

| Triplet Quantum Yield (ΦT1) | 0.20 ± 0.04 | Experimental |

| Triplet Quantum Yield (ΦT1) | 0.266 ± 0.096 | Computational Simulation |

| Dissociation Half-Time (S0 product) | ~100-4300 fs | Computational Simulation |

| Dissociation Half-Time (T1 product) | ~150-3000 fs | Computational Simulation |

Correlation between Molecular Structure and Chemiluminescent Properties

The defining characteristic of 1,2-dioxetanes, including this compound, is their ability to produce light through thermal decomposition. This process involves the cleavage of the peroxide (O-O) bond followed by the carbon-carbon (C-C) bond, resulting in two carbonyl fragments. A portion of these fragments is generated in an electronically excited state, and their relaxation to the ground state releases energy in the form of light. The efficiency and characteristics of this chemiluminescence are intricately linked to the molecular structure of the dioxetane.

The substituents on the four-membered ring play a critical role in determining the molecule's properties. In this compound, the presence of both methyl and phenyl groups influences the activation energy of decomposition and the quantum yield of light emission. Theoretical and experimental studies on various substituted dioxetanes have shown that increasing the number of substituents on the ring generally leads to a higher yield of excited state products. researchgate.netacs.org The decomposition of 3,4-dimethyl-3,4-diphenyldioxetane has an activation energy of 25 ± 1 kcal/mol and an activation entropy of -3 ± 3 eu. datapdf.com

Emission Wavelength Tuning through Structural Modification

The color, or wavelength, of the light emitted during chemiluminescence is determined by the energy gap between the excited state and the ground state of the emitting carbonyl fragment. By strategically modifying the chemical structure of the substituents, it is possible to tune this emission wavelength. This principle is fundamental in designing chemiluminescent probes for specific applications. rsc.orgnih.gov

While specific studies on tuning the emission of this compound are not extensively detailed, the principles are well-established from research on analogous systems, such as phenoxy-1,2-dioxetanes. In these systems, the electronic nature of the substituent has a direct effect on the light emission wavelength. nih.gov The introduction of various electron-withdrawing groups (EWGs) onto the aromatic ring of the resulting phenolate (B1203915) emitter can systematically shift the emission color across the visible spectrum. nih.gov The emission wavelength of a chemiluminescent phenoxy-dioxetane can be accurately predicted by measuring the fluorescence-emission wavelength of its corresponding benzoate (B1203000) species, which is the light-emitting byproduct of the decomposition. nih.gov

This relationship allows for the rational design of dioxetanes with tailored light-emitting properties. For instance, a library of benzoate derivatives with different EWG substituents demonstrates a wide range of emission wavelengths, which can be used to select a suitable dioxetane for a specific color output. nih.gov

| Luminophore Precursor (Designation) | Substituent (EWG) | Chemiluminescence λem max (nm) | Fluorescence λem max of Benzoate Emitter (nm) |

|---|---|---|---|

| Dioxetane A460 | Hydroxy Coumarin | 460 | 460 |

| Dioxetane E490 | Benzothiazole | 490 | 490 |

| Dioxetane B495 | Methyl Acrylate | 495 | 495 |

| Dioxetane G610 | Dicyano-vinyl | 610 | 610 |

Quantitative Structure-Reactivity Relationships (QSRR) in Chemiluminescence

Quantitative structure-reactivity relationships (QSRR) are used to correlate variations in the chemical structure of a series of compounds with their measured reactivity or properties. In the context of 1,2-dioxetanes, QSRR studies aim to establish a mathematical or statistical model that links structural features (e.g., electronic properties of substituents, steric factors) to chemiluminescence efficiency (quantum yield).

The thermal decomposition of 1,2-dioxetanes is the rate-limiting step for light emission. researchgate.net Studies on the parent 1,2-dioxetane and its methylated derivatives show that the activation energy for this decomposition is influenced by the substituents. researchgate.net The general mechanism involves the initial breaking of the O-O bond to form a biradical intermediate. researchgate.net The stability of this intermediate and the subsequent C-C bond cleavage are affected by the nature of the groups attached to the ring.

A significant finding in the field is that the substitution of an electron-withdrawing group at the ortho position of a phenoxy-adamantyl-1,2-dioxetane can dramatically increase the light-emission intensity. nih.gov In some cases, this structural modification can amplify the chemiluminescence quantum yield by up to 3000-fold compared to the unsubstituted parent compound. biosynth.com This powerful electronic effect underscores a clear and quantifiable relationship between the substituent's electronic structure and the resulting chemiluminescent output.

Spectroscopic and Advanced Analytical Techniques in Dioxetane Research

Chemically Induced Dynamic Nuclear Polarization (CIDNP) Spectroscopy

Chemically Induced Dynamic Nuclear Polarization (CIDNP) is a powerful NMR technique used to investigate chemical reactions involving radical intermediates. wikipedia.org It detects non-equilibrium nuclear spin state populations that manifest as enhanced absorption or emission signals in the NMR spectrum of the reaction products. wikipedia.orglibretexts.org This phenomenon provides unique mechanistic insights into radical pair chemistry.

The thermal decomposition of 1,2-dioxetanes is a classic example of a reaction that can be scrutinized using CIDNP. The prevailing mechanistic hypothesis for many dioxetane decompositions involves the initial homolytic cleavage of the weak oxygen-oxygen bond, forming a 1,4-biradical intermediate. biosynth.comdtic.mil This biradical exists initially as a spin-correlated radical pair.

The CIDNP effect arises from the interplay between the singlet and triplet states of this radical pair. researchgate.net The rate of intersystem crossing between these states is influenced by the hyperfine coupling constants of the magnetic nuclei (like ¹H) within the radicals. This nuclear spin-dependent evolution means that certain nuclear spin states will preferentially lead to recombination or escape products. libretexts.org The resulting diamagnetic products are formed with a non-Boltzmann distribution of nuclear spins, which is detectable by NMR as strongly enhanced emission or absorption signals. researchgate.net

By analyzing the "polarized" signals (emission or enhanced absorption) of the decomposition products, researchers can confirm the involvement of radical pairs, determine the spin multiplicity of the initial pair (singlet or triplet), and extract information about the magnetic properties (e.g., g-factors, hyperfine coupling constants) of the transient radical intermediates. researchgate.netleidenuniv.nl This method is exceptionally suited for these studies because it exclusively provides information about products formed through radical pair reactions on a very short timescale (nanoseconds to milliseconds). researchgate.net

Photo-CIDNP is a variation of the technique where the radical pair is generated through a photochemical reaction. researchgate.net This method relies on light excitation of a photosensitizer to initiate the formation of a spin-correlated radical pair. arxiv.org The principles of spin sorting and the generation of nuclear polarization are fundamentally the same as in thermal CIDNP. researchgate.net

In the context of 3,4-dimethyl-3,4-diphenyl-1,2-dioxetane, Photo-CIDNP could be applied to study its decomposition when initiated by light, either directly or through a photosensitizer. The technique is highly effective for investigating short-lived intermediates and the mechanisms of complex photoreactions. researchgate.net By irradiating a sample within an NMR spectrometer, one can observe the polarized signals of the resulting carbonyl products (in this case, acetophenone). researchgate.netarxiv.org This allows for the indirect detection of the radical pair intermediates and provides a pathway to elucidate the photochemical decomposition mechanism. researchgate.net The method is advantageous because it can be performed at room temperature and offers significant enhancements in NMR sensitivity. researchgate.netresearchgate.net

Photoelectron Spectroscopy for Electronic Structure Elucidation

Photoelectron spectroscopy (PES) is an experimental technique used to determine the ionization energies of molecules, providing fundamental insights into their electronic structure and molecular orbital energies. The process involves irradiating a molecule with high-energy photons, causing the ejection of an electron. By measuring the kinetic energy of the ejected photoelectron, the binding energy of that electron can be determined.

For a molecule like this compound, PES can provide valuable data on the energies of its molecular orbitals. The resulting spectrum would show a series of bands, each corresponding to ionization from a different molecular orbital. For instance, the first and lowest ionization energy corresponds to the removal of an electron from the Highest Occupied Molecular Orbital (HOMO).

Studies on similar cyclic compounds, such as 3,4-dimethylenecyclobutene, have demonstrated the power of PES. In that case, an adiabatic ionization energy of 8.75 eV was determined from the threshold photoelectron spectrum. d-nb.inforesearchgate.net The spectrum also revealed significant vibrational structure, which arises from changes in the molecular geometry upon ionization. d-nb.inforesearchgate.net Analysis of this vibrational activity can provide information about the geometry of the resulting cation compared to the neutral molecule. researchgate.net Similarly, applying PES to this compound would allow for the experimental determination of its ionization energy and provide data to validate and refine quantum-chemical calculations of its electronic structure.

X-ray Crystallography for Ground State Structural Determination of Stable Dioxetanes

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. nih.gov For stable dioxetane derivatives, this technique provides precise measurements of bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's ground-state conformation. researchgate.net

The process requires growing a suitable single crystal of the compound, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build a model of the electron density, from which the atomic positions can be determined. nih.gov

For the 1,2-dioxetane (B1211799) ring, X-ray crystallography can confirm key structural features. The four-membered ring is typically non-planar, and the exact puckering can be quantified. researchgate.net The technique provides precise values for the lengths of the bonds within the ring, including the characteristically weak O-O bond and the C-C bond. The stability of certain dioxetanes, such as those with bulky adamantylidene substituents, has been attributed to structural factors revealed by crystallography, which inhibit the necessary bond elongations for decomposition. researchgate.net

While a specific crystal structure for this compound is not detailed in the provided search results, data from other dioxetanes and related cyclic compounds illustrate the type of information obtained.

Table 1: Illustrative Bond Lengths and Angles from Crystallographic Studies of Cyclic Compounds

| Parameter | 1,2-Dioxetane (Calculated) acs.org | Substituted Cyclohexadiene researchgate.net | 1,5-Benzodiazepine Derivative mdpi.com |

| Bond Lengths (Å) | |||

| C-C (ring) | 1.536 | ~1.51 - 1.56 | ~1.53 |

| C-O (ring) | 1.438 | N/A | N/A |

| O-O (ring) | ~1.49 (pre-cleavage) | N/A | N/A |

| **Bond Angles (°) ** | |||

| C-C-O | ~88.0 (calculated) | N/A | N/A |

| C-O-O | ~91.0 (calculated) | N/A | N/A |

| Torsional Angles (°) | |||

| Ring Puckering | Planar to slightly puckered | Screw-boat (~15°) | Flattened boat |

This table provides representative data from related structures to illustrate the parameters obtained from X-ray crystallography and computational chemistry. Data for 1,2-dioxetane is based on theoretical calculations as it is highly unstable.

Current Research Challenges and Future Directions in 1,2 Dioxetane Chemistry

Advancements in Understanding Non-Adiabatic Dynamics and Complex Reaction Pathways

The thermal decomposition of 1,2-dioxetanes is a cornerstone of chemiluminescence, involving a complex journey across multiple electronic potential energy surfaces. A significant challenge lies in mapping these non-adiabatic pathways, where the Born-Oppenheimer approximation breaks down. The process is initiated by the cleavage of the weak O-O bond, leading to a biradical intermediate. researchgate.net From this biradical region, the molecule can navigate through seams of conical intersections and points of intersystem crossing, ultimately leading to the C-C bond cleavage and the formation of two carbonyl fragments, one of which can be in an electronically excited state. researchgate.netrsc.org

Recent theoretical advancements, particularly ab initio nonadiabatic molecular dynamics simulations, have been instrumental in providing a more granular view of these processes. rsc.orgresearchgate.net These simulations have confirmed the stepwise nature of the O-O and C-C bond cleavages and have lent support to the concept of a biradical "entropic trap." researchgate.netresearchgate.netresearchgate.net This trap is a region on the potential energy surface where the system can be temporarily held, which is believed to be crucial for facilitating the transitions that lead to chemiexcitation. researchgate.net The dynamics within this trap can influence the quantum yields of singlet and triplet excited states. researchgate.net For instance, simulations on trans-3,4-dimethyl-1,2-dioxetane have successfully reproduced experimental triplet quantum yields, underscoring the predictive power of these computational methods. rsc.orgresearchgate.net

Understanding the influence of substituents on these complex pathways is another critical research frontier. While specific dynamic studies on 3,4-dimethyl-3,4-diphenyl-1,2-dioxetane are not extensively detailed in the provided context, the principles derived from simpler alkyl-substituted dioxetanes are foundational. The nature of the substituents can significantly alter the energetics of the transition states and the topography of the potential energy surfaces, thereby influencing the efficiency of excited state formation. acs.org

Controlling Chemiluminescence Through External Stimuli

A significant goal in dioxetane chemistry is to control the timing and intensity of light emission in response to specific external triggers. This control would enable the development of "smart" materials and advanced sensing platforms.

Optical Cavities: One novel approach involves coupling the dioxetane molecule to the vacuum field of an optical cavity. nih.govnih.govacs.org This strong light-matter interaction creates hybrid light-matter states known as polaritons, which can significantly alter the potential energy surfaces of the molecule. nih.govnih.gov Theoretical studies have shown that by placing a dioxetane molecule in an optical cavity, it is possible to either accelerate or suppress the formation of excited-state products, depending on the orientation of the molecule with respect to the cavity's polarization. nih.govnih.govacs.org This opens up the possibility of switching chemiluminescence "on" or "off" by manipulating the cavity environment.

Mechanical Force: Another exciting avenue is the use of mechanical force to trigger chemiluminescence. This phenomenon, known as mechanochemiluminescence, has been demonstrated by incorporating dioxetane derivatives into polymer chains. rsc.org When the polymer is stretched or subjected to mechanical stress, the force is transduced to the dioxetane mechanophore, inducing its decomposition and subsequent light emission. rsc.org This approach could be harnessed for applications in damage sensing in materials and for creating self-reporting mechanical actuators.

Rational Design of Dioxetanes for Enhanced Chemiluminescence Efficiency

The rational design of 1,2-dioxetanes with high chemiluminescence quantum yields remains a central theme in the field. The efficiency of light production is a product of the chemiexcitation quantum yield (the efficiency of forming the excited state) and the fluorescence quantum yield of the resulting carbonyl product. mdpi.com

A key strategy for enhancing efficiency is the application of the Chemically Initiated Electron Exchange Luminescence (CIEEL) mechanism. rsc.org This mechanism is particularly relevant for phenoxy-substituted dioxetanes, where a trigger initiates the formation of a phenolate (B1203915) anion. bgsu.edu This electron-rich species can then undergo an intramolecular electron transfer to the peroxide bond, facilitating its cleavage and leading to the formation of an excited state emitter. bgsu.edu

The structure of the emitter plays a crucial role. Researchers have found that modifying the aromatic ring of phenoxy-dioxetanes with electron-withdrawing groups can dramatically increase the chemiluminescence quantum yield, particularly in aqueous environments. nih.govrsc.org This is attributed to the prevention of water-mediated quenching of the excited intermediate. rsc.org The strategic placement of substituents can also be used to tune the emission wavelength, allowing for the development of multicolor probes for multiplexed detection. rsc.orgrsc.org

The following table summarizes the effect of different substituents on the chemiluminescence properties of phenoxy-dioxetane systems, which provides a basis for the rational design of new probes.

| Substituent Position | Substituent Type | Effect on Chemiluminescence | Reference |

| ortho to phenol | Electron-withdrawing group (e.g., methyl acrylate, acrylonitrile) | Significant increase in quantum yield in aqueous media | nih.govrsc.org |

| ortho to phenol | Varied electron-withdrawing groups | Modulation of emission wavelength (color tuning) | rsc.orgrsc.org |

| Varies | Fluorine atoms on an acridan system | Stabilization of the dioxetane ring or enhanced fluorescence of the product | researchgate.net |

Interdisciplinary Approaches Integrating Theoretical and Experimental Methodologies for Deeper Mechanistic Insights

The complexity of 1,2-dioxetane (B1211799) decomposition necessitates a close collaboration between theoretical and experimental chemists. This interdisciplinary approach provides a more complete picture of the reaction mechanism, from the initial thermal activation to the final photon emission.

Theoretical calculations, using methods such as multiconfigurational second-order perturbation theory (CASPT2), complement these experiments by providing a detailed, molecular-level view of the reaction coordinate. acs.orgrsc.org These calculations can identify transition states, map out the potential energy surfaces of the ground and excited states, and pinpoint regions of non-adiabatic transitions. rsc.org For instance, theoretical studies on spiro-adamantyl-1,2-dioxetanone have revealed a common transition state for the initial O-O bond cleavage for both ground and excited state product formation, but different energetic barriers for the subsequent C-C bond cleavage on the different potential energy surfaces. rsc.org This theoretical finding is in agreement with experimental observations of different activation energies for the dark and light-producing pathways. researchgate.net

The synergy between theory and experiment is essential for validating computational models and for providing a robust mechanistic framework to interpret experimental results. This integrated approach is indispensable for the future rational design of highly efficient and controllable chemiluminescent systems.

Q & A

Basic Research Questions

Q. What synthetic routes are most reliable for preparing 3,4-dimethyl-3,4-diphenyl-1,2-dioxetane, and how can stereochemical control be achieved?

- Methodology : The compound is typically synthesized via cyclization of β-bromohydroperoxide precursors. For example, trans-stilbene derivatives can be brominated and treated with hydrogen peroxide to form the dioxetane ring. Stereochemical control is achieved by maintaining low temperatures (e.g., 0 °C) during phosphine-mediated decomposition, which stabilizes intermediates like phosphoranes . NMR characterization (e.g., δ 4.50 singlet for intermediates) is critical for verifying stereochemistry .

Q. How does thermolysis of this compound proceed, and what are the key experimental parameters influencing dissociation kinetics?

- Methodology : Thermolysis follows first-order kinetics, with activation energies (Ea) ranging from 23–27 kcal/mol depending on substituents . Key parameters include solvent polarity (e.g., benzene vs. methanol), temperature gradients, and steric effects from methyl/phenyl groups. Monitoring dissociation via UV-Vis or chemiluminescence spectroscopy at controlled temperatures (e.g., 50 °C) is standard .

Q. What analytical techniques are essential for characterizing the decomposition products of this dioxetane?

- Methodology : Use a combination of:

- NMR (to identify cis/trans stereoisomers of products like stilbene oxide) .

- IR spectroscopy (to track carbonyl formation from excited-state intermediates) .

- Mass spectrometry (for molecular weight confirmation of fragments) .

Advanced Research Questions

Q. How do computational models (e.g., trajectory surface hopping) explain discrepancies between experimental and theoretical quantum yields during thermolysis?

- Methodology : Trajectory surface hopping simulations reveal that dissociation pathways involve transitions between singlet and triplet states. Frustrated dissociations (trajectories trapped in triplet states) prolong dissociation times, increasing quantum yields. Calibrate models using experimental half-times (e.g., 1–10 ns) and triplet population dynamics .

Q. What is the mechanistic significance of the negligible deuterium isotope effect (kH/kD ≈ 1.01) observed in the thermolysis of deuterated analogs?